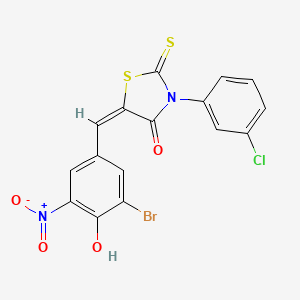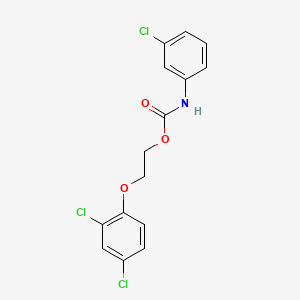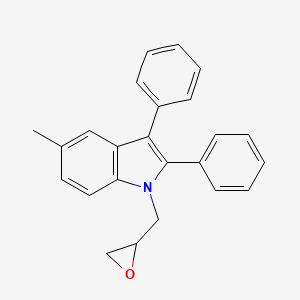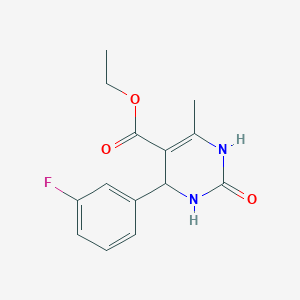![molecular formula C23H38N2O2 B5199419 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been used for its anesthetic and analgesic properties and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
Mécanisme D'action
MXE acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in various neurological disorders. By blocking NMDA receptors, MXE can alter the activity of glutamatergic neurons, which may contribute to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
MXE has been shown to produce dose-dependent anesthetic and analgesic effects in animal studies. MXE has also been shown to produce dissociative and hallucinogenic effects in humans, similar to other arylcyclohexylamines such as ketamine and phencyclidine (PCP). MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for lab experiments, including its unique pharmacological profile as an NMDA receptor antagonist and its ability to produce dissociative and hallucinogenic effects similar to other arylcyclohexylamines. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for human use.
Orientations Futures
MXE has several potential future directions for scientific research. One potential direction is to investigate the role of MXE in the treatment of depression, anxiety, and other neurological disorders. MXE may also be useful for studying the role of the glutamatergic system in various neurological disorders. Additionally, MXE may have potential as a tool for investigating the neurobiological mechanisms underlying addiction and drug abuse. Further research is needed to fully understand the potential of MXE for scientific research.
Méthodes De Synthèse
MXE is synthesized by reacting cyclohexanone with 2-bromo-4-methoxybenzaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-bromoethyl methyl ether to produce MXE.
Applications De Recherche Scientifique
MXE has been used in various scientific research studies due to its unique pharmacological properties. MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. MXE has also been used as a tool for investigating the role of the glutamatergic system in the pathophysiology of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-26-17-16-25(22-9-4-3-5-10-22)18-20-12-14-24(15-13-20)19-21-8-6-7-11-23(21)27-2/h6-8,11,20,22H,3-5,9-10,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEASANDHYKVEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)